molecular formula C11H11N5 B14632495 N-(Pyridin-2-yl)pyridine-2-carboximidohydrazide CAS No. 53995-50-9

N-(Pyridin-2-yl)pyridine-2-carboximidohydrazide

Cat. No.: B14632495
CAS No.: 53995-50-9
M. Wt: 213.24 g/mol
InChI Key: QRBAYLQQZCKFLR-UHFFFAOYSA-N
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Description

N-(Pyridin-2-yl)pyridine-2-carboximidohydrazide: is an organic compound that features a pyridine ring substituted at the 2-position with a carboximidohydrazide group

Properties

CAS No.

53995-50-9

Molecular Formula

C11H11N5

Molecular Weight

213.24 g/mol

IUPAC Name

N-amino-N-pyridin-2-ylpyridine-2-carboximidamide

InChI

InChI=1S/C11H11N5/c12-11(9-5-1-3-7-14-9)16(13)10-6-2-4-8-15-10/h1-8,12H,13H2

InChI Key

QRBAYLQQZCKFLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=N)N(C2=CC=CC=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyridin-2-yl)pyridine-2-carboximidohydrazide typically involves the reaction of pyridine-2-carboxaldehyde with hydrazine derivatives. One common method involves the condensation of pyridine-2-carboxaldehyde with hydrazine hydrate under reflux conditions to yield the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(Pyridin-2-yl)pyridine-2-carboximidohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the hydrazide group.

    Substitution: Substituted pyridine derivatives with different functional groups replacing the hydrazide group.

Scientific Research Applications

Chemistry: N-(Pyridin-2-yl)pyridine-2-carboximidohydrazide is used as a building block in organic synthesis. It can be employed in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry .

Biology: The compound has potential applications in biological research due to its ability to interact with various biomolecules. It can be used in the design of enzyme inhibitors and as a probe for studying biological pathways.

Medicine: In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. It may exhibit antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development .

Industry: The compound can be used in the development of new materials with specific properties, such as catalysts and sensors. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of N-(Pyridin-2-yl)pyridine-2-carboximidohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of biological molecules. The specific pathways involved depend on the target and the context of its application .

Comparison with Similar Compounds

Uniqueness: N-(Pyridin-2-yl)pyridine-2-carboximidohydrazide is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. The presence of the carboximidohydrazide group allows for unique interactions with biomolecules and metal ions, making it a versatile compound for various applications.

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